Cas no 2361609-80-3 (rac-[(2R,5S)-5-methyloxan-2-yl]methanamine)

Technical Introduction: rac-[(2R,5S)-5-methyloxan-2-yl]methanamine is a chiral amine derivative featuring a substituted tetrahydropyran (oxane) ring. Its stereochemistry, with (2R,5S) configuration, makes it a valuable intermediate in asymmetric synthesis and pharmaceutical applications. The compound’s rigid oxane scaffold enhances stability, while the primary amine functionality offers versatility for further derivatization, such as amide formation or reductive amination. Its structural features are advantageous for designing bioactive molecules, particularly in medicinal chemistry, where chiral amines serve as key pharmacophores. The racemic mixture allows for broad synthetic utility, with potential resolution into enantiopure forms for targeted applications. Suitable for research-scale use, it is handled under standard inert conditions due to its amine reactivity.
rac-[(2R,5S)-5-methyloxan-2-yl]methanamine structure
2361609-80-3 structure
Product Name:rac-[(2R,5S)-5-methyloxan-2-yl]methanamine
CAS No:2361609-80-3
MF:C7H15NO
MW:129.200102090836
CID:6196476
PubChem ID:139026482
Update Time:2025-05-30

rac-[(2R,5S)-5-methyloxan-2-yl]methanamine Chemical and Physical Properties

Names and Identifiers

    • 2361609-80-3
    • EN300-7434397
    • rac-[(2R,5S)-5-methyloxan-2-yl]methanamine
    • Inchi: 1S/C7H15NO/c1-6-2-3-7(4-8)9-5-6/h6-7H,2-5,8H2,1H3/t6-,7+/m1/s1
    • InChI Key: NRJPFXUAJVLEFG-RQJHMYQMSA-N
    • SMILES: O1C[C@H](C)CC[C@H]1CN

Computed Properties

  • Exact Mass: 129.115364102g/mol
  • Monoisotopic Mass: 129.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 85
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 35.2Ų

rac-[(2R,5S)-5-methyloxan-2-yl]methanamine Pricemore >>

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Enamine
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Additional information on rac-[(2R,5S)-5-methyloxan-2-yl]methanamine

Exploring the Potential of Rac-[(2R,5S)-5-Methyloxan-2-Yl]Methanamine: A Comprehensive Overview

The compound rac-[(2R,5S)-5-methyloxan-2-yl]methanamine, identified by the CAS number 2361609-80-3, has recently garnered significant attention in the field of organic chemistry and pharmacology. This molecule, characterized by its unique stereochemistry and functional groups, has been the subject of extensive research due to its potential applications in drug development and material science. The rac designation indicates that this compound exists as a racemic mixture, meaning it contains equal amounts of both enantiomers. The (2R,5S) configuration highlights the specific spatial arrangement of substituents on the oxane ring, which plays a critical role in determining its physical and chemical properties.

Recent studies have focused on the synthesis and characterization of rac-[(2R,5S)-5-methyloxan-2-yl]methanamine. Researchers have employed advanced stereochemical techniques to elucidate the molecule's structure and stability. One notable finding is that the oxane ring serves as a rigid framework that enhances the molecule's resistance to certain chemical reactions. This property makes it an attractive candidate for use in constructing bioactive compounds with specific pharmacokinetic profiles.

The methanamine group attached to the oxane ring introduces additional reactivity to the molecule. This functional group has been shown to participate in various nucleophilic reactions, making it a versatile building block in organic synthesis. Recent experiments have demonstrated that rac-[(2R,5S)-5-methyloxan-2-yl]methanamine can undergo selective alkylation and acylation reactions under mild conditions. These findings suggest that the compound could be utilized in the development of novel therapeutic agents with improved bioavailability.

In terms of biological activity, preliminary assays have revealed that rac-[(2R,5S)-5-methyloxan-2-yl]methanamine exhibits moderate inhibitory effects on certain enzymes associated with neurodegenerative diseases. For instance, studies conducted using cellular models have shown that this compound can modulate the activity of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. While these results are promising, further research is required to fully understand the molecular mechanisms underlying this activity.

Another area of interest is the potential use of rac-CAS 2361609803 in materials science. The compound's unique combination of rigidity and reactivity makes it a candidate for use in polymer synthesis and drug delivery systems. Researchers have explored its ability to form stable covalent bonds with other biomolecules, which could lead to innovative materials with tailored properties.

Looking ahead, ongoing studies aim to optimize the synthesis of rac-CAS 2361609803 while maintaining its stereochemical integrity. Chemists are investigating new catalysts and reaction conditions that could enhance yields and reduce production costs. Additionally, efforts are being made to explore the compound's interactions with biological systems at a molecular level. These investigations are expected to shed light on its therapeutic potential and guide future drug design efforts.

In conclusion, rac-CAS 2361609803 represents a promising molecule with diverse applications across multiple disciplines. Its unique structure and reactivity make it a valuable tool for researchers in both academia and industry. As our understanding of this compound continues to grow, it is likely that new insights will emerge regarding its role in drug discovery and materials science.

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